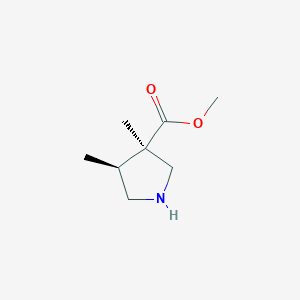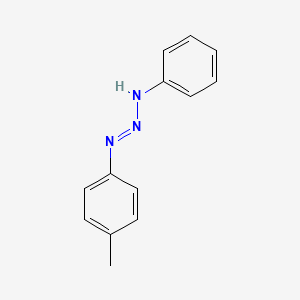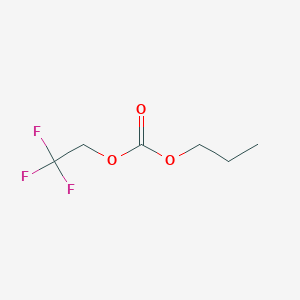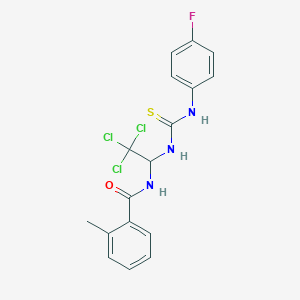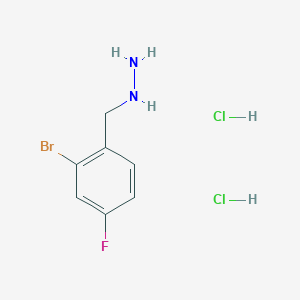
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C₇H₁₀BrCl₂FN₂. It is a derivative of hydrazine, featuring both bromine and fluorine substituents on a benzyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (2-Bromo-4-fluorobenzyl)hydrazine with hydrochloric acid. The reaction conditions often include:
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the hydrazine moiety.
Scientific Research Applications
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in chemical synthesis or biological systems. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorobenzyl)amine
- (2-Bromo-4-fluorobenzyl)hydrazine
- (2-Bromo-4-fluorobenzyl)hydrazone
Uniqueness
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is unique due to its specific combination of bromine and fluorine substituents on the benzyl ring, along with the hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10BrCl2FN2 |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
(2-bromo-4-fluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
OEDZSXSVBLHSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


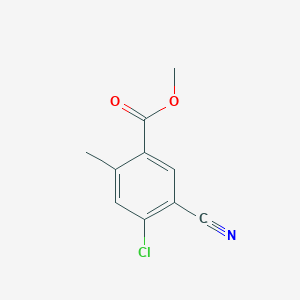
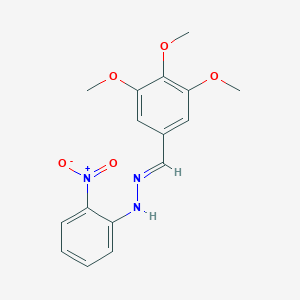
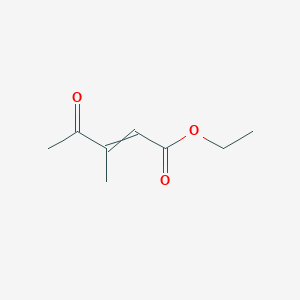
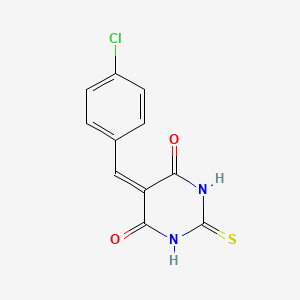
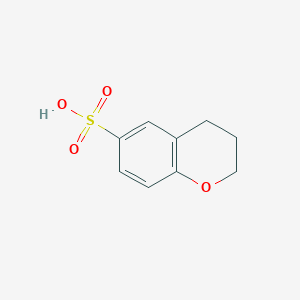
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B11718656.png)
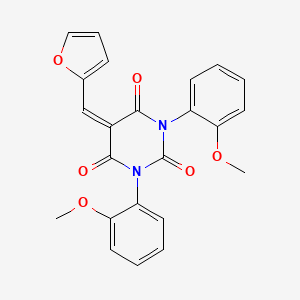
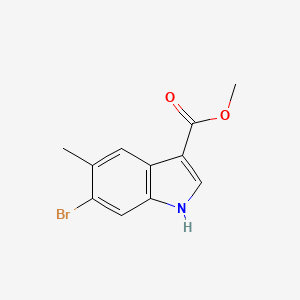
![4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid](/img/structure/B11718663.png)
![7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B11718665.png)
